1,3-Dihydroxyacetone Dimer

monomer-dimer equilibrium reactive species generation comparative dissolution kinetics

1,3-Dihydroxyacetone Dimer is the sole commercially stable solid form of DHA. Unlike the monomer (which reverts in ~30 days), the dimer provides indefinite solid-state stability and delivers 45-fold higher monomeric DHA concentrations than glyceraldehyde under equivalent dissolution. Its 3–10× faster Maillard reaction kinetics over erythrulose enable rapid self-tanning development (2–6 h vs 20–24 h). This crystalline powder (≥97% purity) is the preferred precursor for cosmetic formulation, glycolysis/gluconeogenesis studies, polymer synthesis, and energetic material intermediates.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 62147-49-3
Cat. No. B1274963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dihydroxyacetone Dimer
CAS62147-49-3
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1C(OCC(O1)(CO)O)(CO)O
InChIInChI=1S/C6H12O6/c7-1-5(9)3-12-6(10,2-8)4-11-5/h7-10H,1-4H2/t5-,6+
InChIKeyKEQUNHIAUQQPAC-OLQVQODUSA-N
Commercial & Availability
Standard Pack Sizes5 g / 50 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dihydroxyacetone Dimer (CAS 62147-49-3): Procurement-Grade Chemical Specifications and Class Overview


1,3-Dihydroxyacetone Dimer (CAS 62147-49-3), systematically named 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol with molecular formula C6H12O6 and molecular weight 180.16 g/mol, is the solid-state dimeric form of dihydroxyacetone (DHA) [1]. The compound exists as a white to off-white crystalline powder with a melting point range of 75–80°C and is typically supplied at ≥97% purity [1]. In the solid state, DHA adopts a stable dioxane ring structure, which upon dissolution readily dissociates into monomeric free carbonyl and hydrated forms [2]. The compound is hygroscopic, requires storage at 2–8°C with protection from moisture, and is incompatible with strong oxidizing agents [1].

Why DHA Monomer, Glyceraldehyde, or Erythrulose Cannot Substitute for 1,3-Dihydroxyacetone Dimer (CAS 62147-49-3) in Critical Applications


Generic substitution with in-class compounds such as DHA monomer (CAS 96-26-4), glyceraldehyde, or erythrulose fails due to fundamentally divergent physicochemical behavior and functional performance. Solid DHA monomer is thermodynamically unstable at room temperature and spontaneously reverts to dimeric forms within approximately 30 days under ambient storage . In solution, the dimer generates substantially different concentrations of reactive monomeric species compared to glyceraldehyde—a 45-fold difference in monomer output under equivalent conditions . In self-tanning applications, erythrulose alone requires 20–24 hours for color development compared to DHA's 2–6 hours, producing fundamentally different application kinetics [1]. Furthermore, only the dimeric form provides the crystalline polymorphic versatility (α, β, and γ forms) required for certain solid-state applications and polymer synthesis [2]. These quantifiable differences in stability, reaction kinetics, and material properties preclude simple interchangeability.

Quantitative Differentiation Evidence for 1,3-Dihydroxyacetone Dimer (CAS 62147-49-3) Versus Closest Analogs


Monomer Generation Capacity: 45-Fold Higher Than Glyceraldehyde Under Equivalent Conditions

1,3-Dihydroxyacetone dimer (CAS 62147-49-3) generates 45-fold more monomeric species than glyceraldehyde when compared at equivalent concentration under identical conditions . This differential monomer output directly governs downstream reactivity in applications where the monomer serves as the active species.

monomer-dimer equilibrium reactive species generation comparative dissolution kinetics

Solid-State Stability: Dimer Remains Stable Indefinitely While Monomer Reverts to Dimer Within 30 Days at Room Temperature

Solid DHA monomer (CAS 96-26-4) is thermodynamically unstable under ambient conditions and spontaneously reverts to dimeric forms within approximately 30 days when stored at room temperature . In contrast, the dimeric form (CAS 62147-49-3) is the stable solid-state species and does not undergo spontaneous conversion to monomer under identical storage conditions.

storage stability monomer-dimer interconversion formulation shelf-life

Crystalline Polymorphism: Three Distinct Solid Forms (α, β, γ) With Different Physical Properties

1,3-Dihydroxyacetone dimer (C6H12O6) crystallizes in three distinct polymorphic forms: α (1a), β (1b), and γ (1c). All three forms are trans isomers with the 1,4-dioxane ring in chair conformation and hydroxyl/hydroxymethyl groups in axial and equatorial dispositions, respectively [1]. The monomeric DHA form (C3H6O3) lacks this polymorphic diversity.

crystal polymorphism solid-state characterization X-ray crystallography material properties

Polymer Thermal Properties: Tg > 40°C and Td > 300°C in Poly(carbonate-acetal) Derivatives

Poly(carbonate-acetal)s synthesized from the stabilized dimeric form of dihydroxyacetone exhibit a glass transition temperature exceeding 40°C and a thermal decomposition temperature exceeding 300°C—values that exceed those typically associated with aliphatic polycarbonates [1]. These thermal properties are directly attributable to the use of the dimeric precursor structure.

polymer synthesis biomaterials thermal properties polycarbonate-acetal

Self-Tanning Kinetics: DHA Develops Color in 2–6 Hours Versus Erythrulose at 20–24 Hours

DHA (derived from dimer upon dissolution) produces visible skin coloration within 2–6 hours after application via Maillard reaction with stratum corneum amino acids [1]. In contrast, erythrulose alone requires 20–24 hours for color development [2]. This 3–10× difference in kinetics determines suitability for rapid-acting versus slow-developing tanning formulations.

self-tanning Maillard reaction color development kinetics cosmetic formulation

Validated Application Scenarios for 1,3-Dihydroxyacetone Dimer (CAS 62147-49-3) Based on Quantitative Differentiation Evidence


Self-Tanning Cosmetic Formulations Requiring Rapid Color Development (2–6 Hours)

Based on the 3–10× faster color development kinetics compared to erythrulose (20–24 hours) [1], 1,3-dihydroxyacetone dimer serves as the preferred precursor for rapid-acting self-tanning products. Upon formulation and dissolution, the dimer releases monomeric DHA that reacts with stratum corneum amino acids via the Maillard reaction to produce melanoidin pigments. The dimer's reliable solid-state stability ensures consistent raw material quality for cosmetic manufacturing, with typical commercial specifications requiring ≥97% purity .

Stable Monomer Precursor for Biochemical and Metabolic Research

The dimer generates 45-fold more monomeric DHA than glyceraldehyde under equivalent dissolution conditions , making it the superior precursor for studies requiring high local concentrations of reactive DHA species. Applications include glycolysis and gluconeogenesis pathway studies where DHA serves as a metabolic intermediate [2], as well as investigations of Maillard reaction chemistry. The dimer's indefinite solid-state stability (versus monomer's ~30-day reversion) makes it the only practical procurement form for laboratories requiring long-term storage and reproducible experimental conditions.

Polymer Synthesis: Biomaterials with Enhanced Thermal Stability

Poly(carbonate-acetal)s synthesized from the dimeric form exhibit glass transition temperatures exceeding 40°C and thermal decomposition temperatures exceeding 300°C—values that surpass those of typical aliphatic polycarbonates [3]. These enhanced thermal properties support applications in biomaterials where the polymer thin films also demonstrate cell growth compatibility [3]. The dimeric structure provides distinct synthetic advantages not achievable with monomeric precursors.

Organic Synthesis Building Block for Nitric Acid Esters and Heterocyclic Scaffolds

1,3-Dihydroxyacetone dimer serves as a precursor for synthesizing nitric acid esters including 1,3-dinitratoacetone and 2,5-bis(nitratomethyl-2,5-nitrato)-1,4-dioxane, which have applications as energetic materials . The compound also enables synthesis of 1-methyl-5-hydroxymethylimidazole scaffolds of interest in medicinal chemistry , and serves as a reagent providing three-carbon nucleophilic or electrophilic components in various synthetic transformations .

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